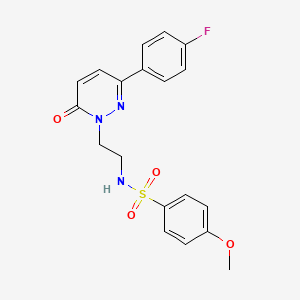

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c1-27-16-6-8-17(9-7-16)28(25,26)21-12-13-23-19(24)11-10-18(22-23)14-2-4-15(20)5-3-14/h2-11,21H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIHLQQPYZQWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit toll-like receptor 4-mediated cytokine production

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a process of transmetalation. This involves the transfer of an organic group from one metal to another. In the case of this compound, it could potentially donate an organic group to its target, thereby altering its function.

Biochemical Pathways

Compounds with similar structures have been found to suppress the production of multiple cytokines by selectively inhibiting toll-like receptor 4 intracellular signaling. This suggests that the compound could potentially affect similar pathways, leading to downstream effects such as the suppression of inflammatory responses.

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

- Molecular Formula: C19H20FN3O3S

- Molecular Weight: 393.45 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical cellular processes, which can lead to altered cell signaling and proliferation.

- Receptor Modulation: By binding to receptors on cell surfaces, it can modulate signaling pathways that regulate cell survival and apoptosis.

- Gene Expression Alteration: The compound may influence the expression of genes associated with cancer progression and inflammation.

Anticancer Activity

This compound has shown promising results in various cancer models:

-

In Vitro Studies:

- Cell Lines Tested: HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).

- IC50 Values: The compound exhibited IC50 values ranging from 0.5 µM to 5 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics.

-

Mechanistic Insights:

- Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death.

- Causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells.

Anti-inflammatory Properties

Research has indicated that this compound also possesses anti-inflammatory properties:

- Cytokine Inhibition: It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models: In murine models of inflammation, treatment with the compound resulted in decreased paw edema and inflammatory cell infiltration.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 0.5 - 5 | Apoptosis induction, G2/M arrest | Potent against multiple cancer types |

| SAHA (Suberoylanilide hydroxamic acid) | 17.25 | HDAC inhibition | Less potent than the target compound |

| Chidamide | 44.5 | HDAC inhibition | Similar mechanism but lower efficacy |

Case Studies

Case Study 1: HepG2 Cell Line

A study evaluated the effects of this compound on HepG2 cells, revealing that treatment led to a significant increase in apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). Flow cytometry analysis confirmed these findings.

Case Study 2: Murine Model of Inflammation

In a murine model, administration of the compound resulted in a 48% reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to pyridazinone-sulfonamide hybrids allow comparisons with analogs in the evidence. Below is a detailed analysis:

Structural Modifications and Substituent Effects

Table 1: Comparison of Key Analogs

Key Observations:

The 4-methoxybenzenesulfonamide group may improve water solubility relative to ’s 4-methylbenzenesulfonamide due to the polar -OCH₃ moiety .

Biological Implications :

- Fluorine substitution (target compound, ) is associated with increased bioavailability and target affinity in sulfonamides .

- Piperazinyl groups (e.g., ’s 6g) enhance interaction with biological receptors but may reduce blood-brain barrier penetration compared to simpler ethyl bridges .

Synthetic Challenges :

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic Comparisons

Pharmacological Potential

- Target vs. Compounds: Antipyrine-pyridazinone hybrids () show anti-inflammatory activity, suggesting the target compound’s sulfonamide group could similarly modulate cyclooxygenase (COX) enzymes .

- Halogen Effects : The 4-fluorophenyl group may confer selectivity over 4-chlorophenyl analogs (), as fluorine’s smaller size reduces steric hindrance in enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.